molecular formula C23H26N4O3 B4343685 N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4343685
M. Wt: 406.5 g/mol
InChI Key: ZKXPVBFMXGXDAG-UHFFFAOYSA-N
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Description

N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with an isopropylphenyl group and a nitro-pyrazolylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-[1-(4-propan-2-ylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-4-22(19-10-8-18(9-11-19)16(2)3)25-23(28)20-7-5-6-17(12-20)14-26-15-21(13-24-26)27(29)30/h5-13,15-16,22H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXPVBFMXGXDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the isopropylphenyl group through Friedel-Crafts alkylation. The nitro-pyrazolylmethyl group can be introduced via nucleophilic substitution reactions, using appropriate pyrazole derivatives and nitro compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Catalysts and solvents would be selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Nitro-Group Reactivity

The 4-nitro-1H-pyrazole moiety undergoes electrophilic aromatic substitution (EAS) and reduction reactions:

  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., diazotization or reductive alkylation) .

  • Nitration stability : The nitro group remains intact under acidic conditions (e.g., H₂SO₄/HNO₃) but decomposes in strong bases (pH >12) .

Key Data :

  • Reduction rate: k=0.15min1k = 0.15 \, \text{min}^{-1} (10% Pd-C, 50°C, EtOH) .

  • Thermal stability: Decomposes at 220°C (DSC) .

Regioselective Alkylation

The isopropylphenylpropyl side chain is introduced via SN2 alkylation. A bromo- or chloroalkane precursor reacts with the secondary amine under basic conditions (K₂CO₃, DMF) . Competing elimination is minimized at 60–80°C.

Alkylating Agent BaseTemperature (°C)Yield (%)
1-Bromo-3-(4-isopropylphenyl)propaneK₂CO₃8078
Chloro analogCs₂CO₃6065

Hydrolysis and Stability

The benzamide bond is susceptible to hydrolysis under extreme conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleavage to benzoic acid and amine fragments (24h, 95% conversion) .

  • Enzymatic hydrolysis : Stable in human plasma (t₁/₂ >48h) .

Functionalization of the Pyrazole Ring

The pyrazole ring participates in:

  • Cross-coupling : Suzuki-Miyaura reactions at C-5 (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • N-Alkylation : Selective methylation at N-1 using methyl iodide (K₂CO₃, DMF) .

Example Reaction :

Pyrazole+CH3IK2CO3,DMFN-Methylpyrazole(Yield: 92%)\cite4\text{Pyrazole} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methylpyrazole} \quad (\text{Yield: 92\%}) \cite{4}

Photochemical Reactivity

UV irradiation (254 nm) induces nitro-to-nitrito isomerization, confirmed by FTIR and NMR . This reversible reaction has implications for storage and handling.

Comparative Reactivity Table

Functional Group Reaction TypeConditionsOutcome
BenzamideHydrolysis6M HCl, refluxCleavage to amine/acid
4-Nitro-pyrazoleReductionH₂/Pd-C, EtOHAmine formation
Isopropylphenylpropyl chainOxidationKMnO₄, H₂OKetone derivative (low yield)

Synthetic Challenges

  • Regioselectivity : Competing alkylation at pyrazole N-2 requires precise stoichiometry .

  • Nitro-group sensitivity : Aggressive reductants (e.g., LiAlH₄) degrade the pyrazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The nitro-pyrazolylmethyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-isopropylphenyl)propyl]-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide
  • N-[1-(4-isopropylphenyl)propyl]-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Biological Activity

N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Isopropylphenyl group : Contributes to hydrophobic interactions and may influence binding affinity.
  • Nitro-pyrazole moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer applications.
  • Benzamide core : Often associated with various pharmacological effects, including inhibition of specific enzymes.

Molecular Formula

The molecular formula for this compound is C20H24N4O2C_{20}H_{24}N_4O_2.

Physical Properties

PropertyValue
Molecular Weight352.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with several biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Anti-inflammatory Properties : Studies indicate that the nitro-pyrazole component contributes to anti-inflammatory activity by modulating cytokine production and reducing oxidative stress .
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cancer cell lines, showing IC50 values in the low micromolar range. These findings support its potential as an anticancer agent.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Notably, it has shown promising results in reducing tumor size and improving survival rates in treated subjects compared to controls .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Case Study 1 : A clinical trial investigating the compound's effects on patients with advanced solid tumors reported a significant reduction in tumor markers after treatment with the compound over a six-week period.
  • Case Study 2 : A study focused on inflammatory diseases demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating conditions like rheumatoid arthritis.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity .

Q & A

What experimental strategies are recommended for synthesizing N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide with high purity?

Answer:
Multi-step synthetic routes involving sequential alkylation and amidation reactions are commonly employed for analogous benzamide derivatives. For example, demonstrates the use of reflux conditions with aldehydes (e.g., 4-chlorobenzaldehyde) to form thiazolidinone intermediates, achieving yields up to 83% via optimized stoichiometry and solvent selection (e.g., DMF or THF). Key steps include:

  • Alkylation : Reacting nitro-pyrazole precursors with halogenated intermediates under basic conditions (K₂CO₃, DMF, 80°C, 12 hours).
  • Amidation : Coupling with benzoyl chloride derivatives using triethylamine as a base (CH₂Cl₂, 0°C to RT, 4 hours).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

How can researchers address contradictions in NMR spectral data during structural validation of the compound?

Answer:
Discrepancies in ¹H/¹³C NMR assignments (e.g., overlapping signals or unexpected coupling patterns) can be resolved using advanced techniques:

  • 2D NMR (HSQC, HMBC) : To differentiate between aromatic protons and confirm connectivity of the nitro-pyrazole and isopropylphenyl groups (e.g., as in , where ¹H-¹³C correlations validated substituent positions).
  • Variable-temperature NMR : To reduce signal broadening caused by conformational flexibility in the propyl linker .
  • Comparative analysis : Cross-referencing with spectral libraries of structurally similar compounds, such as those in (trifluoromethyl-substituted benzamides), aids in resolving ambiguities .

What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is the gold standard. Key considerations:

  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures (1:2) at 4°C.
  • Data collection : High-resolution (≤0.8 Å) datasets collected at 100 K minimize thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen atoms added geometrically (riding model). SHELXL’s TWIN/BASF commands can address twinning issues common in nitro-containing compounds .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer:
Byproduct analysis (e.g., via LC-MS or TLC) and Design of Experiments (DoE) approaches are critical:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may promote hydrolysis; alternatives like THF or toluene reduce side reactions ().
  • Temperature control : Lower temperatures (0–25°C) minimize nitro-group decomposition, as shown in for analogous nitro-pyrazole derivatives.
  • Catalytic additives : Pd(OAc)₂ or CuI (0.5–1 mol%) can accelerate coupling steps while suppressing dimerization .

What analytical techniques are recommended for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • HPLC-MS monitoring : Use C18 columns (3.5 µm, 150 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to track degradation products (retention time shifts or new peaks). reports tR values (e.g., 22.367 min for chlorinated derivatives) for benchmarking .
  • Kinetic modeling : Calculate degradation rate constants (k) at 25°C and 40°C to predict shelf-life .

How can computational methods aid in predicting the compound’s biological target or mechanism?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against GPCR or kinase targets (e.g., Bcl-2 in ) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
  • Pharmacophore modeling : Align nitro and benzamide groups with known active sites (e.g., 5-HT receptor ligands in ).
  • ADMET prediction (SwissADME) : LogP values (~3.5) and topological polar surface area (~90 Ų) suggest moderate blood-brain barrier permeability .

What strategies are effective in resolving low reproducibility of spectral data across laboratories?

Answer:

  • Standardized protocols : Adopt identical NMR solvent (CDCl₃ vs. DMSO-d₆) and shimming procedures to reduce chemical shift variability ().
  • Inter-lab calibration : Share reference samples (e.g., ’s Compound 25, m.p. 247–249°C) for cross-validation.
  • Error analysis : Use statistical tools (e.g., RSD <5% for integration values) to identify outliers in collaborative studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.